molecular formula C19H18N2O B11837374 N-[6-(Dimethylamino)naphthalen-1-yl]benzamide CAS No. 62972-13-8

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide

Cat. No.: B11837374
CAS No.: 62972-13-8
M. Wt: 290.4 g/mol
InChI Key: RCTQMDYXGDNQSM-UHFFFAOYSA-N
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Description

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide is an organic compound with the molecular formula C19H18N2O It is known for its unique structural features, which include a naphthalene ring substituted with a dimethylamino group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide typically involves the reaction of 6-(dimethylamino)naphthalene-1-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide has been studied for its antimicrobial , anticancer , and anti-parasitic properties. The following sections detail these applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, a study reported that certain benzamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard treatments like fluconazole .

Table 1: Antimicrobial Activity of Benzamide Derivatives

CompoundMIC (µM)Activity Type
W65.19Antibacterial
W15.08Antifungal

The structure-activity relationship (SAR) indicates that modifications on the benzamide structure can enhance antimicrobial potency, suggesting a pathway for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicated that certain derivatives of this compound exerted strong anti-proliferative effects against various cancer cell lines, including melanoma and lung carcinoma cells. For example, a derivative demonstrated an IC50 value of approximately 0.033 µM against melanoma cells, indicating potent activity .

Table 2: Anticancer Activity of Selected Compounds

CompoundIC50 (µM)Cancer Type
MJ660.033Melanoma
MJ650.12Lung Squamous Carcinoma

The mechanism of action appears to involve cell cycle arrest and apoptosis induction through modulation of specific signaling pathways .

Anti-Parasitic Effects

This compound has also been evaluated for its anti-parasitic properties against protozoan infections such as Trypanosomiasis and Malaria. In vitro studies revealed that certain derivatives exhibited significant activity against Trypanosoma brucei and Plasmodium falciparum, with selectivity indices suggesting low toxicity to mammalian cells compared to their efficacy against parasites .

Table 3: Anti-Parasitic Activity of Benzamide Derivatives

CompoundIC50 (µg/mL)Target Parasite
1a81Trypanosoma brucei
1b<0.46Trypanosoma cruzi

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of this compound derivatives. For instance, modifications to the naphthalene ring and the benzamide moiety can enhance both solubility and potency against various pathogens .

Mechanism of Action

The mechanism of action of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide primarily involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The dimethylamino group enhances the electron-donating ability of the naphthalene ring, facilitating interactions with electron-deficient species. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide stands out due to its strong fluorescence and the presence of the dimethylamino group, which significantly alters its electronic properties compared to other naphthalene derivatives. This makes it particularly useful as a fluorescent probe and in optoelectronic applications .

Biological Activity

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a naphthalene core substituted at the 6-position with a dimethylamino group and connected to a benzamide moiety. This structural configuration is believed to contribute to its biological activity.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. One common method involves the reaction of 6-bromo-N,N-dimethylnaphthalen-1-amine with benzoyl chloride in the presence of a base, leading to the formation of the desired amide product. The reaction conditions typically include solvents such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Anticancer Properties

This compound has demonstrated notable anticancer activity across various cancer cell lines.

  • Cytotoxicity : Studies indicate that this compound exhibits strong cytotoxic effects against melanoma (M21), lung cancer (CH27 and H460), and hepatoma (Hep3B) cell lines. For instance, one study reported an IC50 value of approximately 0.033 μM against M21 cells, indicating potent anti-proliferative effects .
  • Mechanisms of Action : The compound induces mitotic arrest in cancer cells, characterized by increased microtubule asters and activation of apoptosis pathways. Specifically, it has been linked to enhanced phosphorylation of cyclin B1 and Bcl-2, suggesting its role in disrupting cell cycle progression at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its substituents. Modifications at the C-6 position are crucial for enhancing anti-cancer efficacy. Compounds with electron-donating groups have shown promising results, with several derivatives exhibiting low IC50 values against human tumor cell lines .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Melanoma Cells : A detailed investigation revealed that treatment with this compound resulted in significant cell death in M21 melanoma cells through JNK protein expression modulation .
  • Invasion Inhibition : Another study highlighted its potential to reduce invasion characteristics in A549 lung cancer cells via disruption of the FAK/Paxillin signaling pathway .
  • Comparative Analysis : When compared to other heterocyclic compounds, this compound showed superior antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 .

Data Summary

Cell Line IC50 (μM) Mechanism
M21 (Melanoma)0.033Mitotic arrest
CH27 (Lung Cancer)VariesApoptosis induction
Hep3B (Hepatoma)VariesCell cycle disruption
A549 (Lung Cancer)VariesInvasion inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[6-(dimethylamino)naphthalen-1-yl]benzamide?

The compound can be synthesized via multicomponent condensation reactions involving β-naphthol, aldehydes, and amines. For example, substituting benzaldehyde with dimethylamino-functionalized aldehydes in a three-component system (β-naphthol, aldehyde, ethylenediamine) under solvent-free conditions yields derivatives with high regioselectivity (75–88% yields) . Carbodiimide derivatives (e.g., EDC·HCl) or boric acid are effective coupling agents for amide bond formation, offering advantages like simplicity and cost-efficiency .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., dimethylamino group at δ ~2.8–3.0 ppm) and carbonyl resonance (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.07 [M⁺]) validate molecular weight . Elemental analysis (C, H, N) further corroborates purity .

Q. What structural features of this compound influence its reactivity?

The dimethylamino group at the 6-position of the naphthalene ring acts as an electron-donating group, enhancing π-π stacking and hydrogen-bonding interactions. The naphthalene core provides a rigid aromatic scaffold, while the benzamide moiety enables functionalization via amide coupling . These features are critical for designing derivatives with tailored electronic or steric properties.

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, catalysts) affect the regioselectivity of naphthalene functionalization?

Acidic conditions favor electrophilic substitution at electron-rich positions (e.g., para to dimethylamino groups), while basic conditions stabilize intermediates for directed C-H activation. For example, Cu(II)-mediated oxidation under acidic vs. basic conditions yields divergent products (chlorination vs. methoxylation) . Optimizing solvent systems (e.g., acetonitrile:water 3:1) improves yields by stabilizing reactive intermediates .

Q. What strategies resolve contradictions in biological activity data for naphthalene benzamide derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro, methoxy, halogens) to isolate contributions to bioactivity .
  • Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) influencing binding to targets like dopamine receptors .
  • In Vitro/In Vivo Correlation : Validate enzyme inhibition (e.g., histone deacetylase) with radioligand binding assays (e.g., [³H]-labeled analogs) .

Q. How can analytical challenges in quantifying trace impurities be addressed?

  • HPLC-MS/MS : Use reverse-phase columns (C18) with acetonitrile/water gradients to separate polar byproducts (e.g., unreacted amines) .
  • NMR Relaxation Editing : Suppress signals from major components to detect low-abundance impurities (<0.1%) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives with complex substituents .

Q. What mechanistic insights explain divergent reaction pathways in copper-mediated C-H oxidation?

Under basic conditions, Cu(II) facilitates organometallic C-H activation via a concerted metalation-deprotonation (CMD) mechanism. In contrast, acidic conditions promote single-electron transfer (SET), leading to radical intermediates and nondirected chlorination . Solvent polarity and ligand effects (e.g., quinoline coordination) further modulate pathway selection .

Q. Key Recommendations for Researchers

  • Prioritize multicomponent reactions for scalable synthesis .
  • Use DFT calculations to predict electronic effects in SAR studies .
  • Validate biological activity with orthogonal assays (e.g., radioligand binding and cellular uptake) .

Properties

CAS No.

62972-13-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[6-(dimethylamino)naphthalen-1-yl]benzamide

InChI

InChI=1S/C19H18N2O/c1-21(2)16-11-12-17-15(13-16)9-6-10-18(17)20-19(22)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,22)

InChI Key

RCTQMDYXGDNQSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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